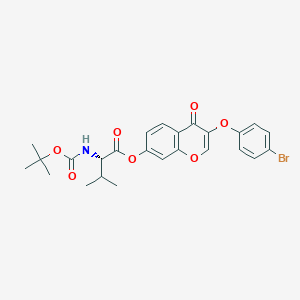
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate is a complex organic compound that combines a chromenone core with a bromophenoxy group and a tert-butoxycarbonyl-protected valine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a bromophenol reacts with the chromenone core.
Protection of Valine: The valine moiety is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the protected valine with the bromophenoxy-chromenone intermediate using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The bromophenoxy group can be reduced to form the corresponding phenoxy compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized chromenone derivatives.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting cancer or inflammatory diseases.
Materials Science: The chromenone core can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its complex structure.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The bromophenoxy group and the chromenone core can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-alaninate: Similar structure but with alanine instead of valine.
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-leucinate: Similar structure but with leucine instead of valine.
Uniqueness
The uniqueness of 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)-L-valinate lies in its specific combination of functional groups, which can provide unique interactions with biological targets and distinct physical properties for materials science applications.
Eigenschaften
Molekularformel |
C25H26BrNO7 |
|---|---|
Molekulargewicht |
532.4 g/mol |
IUPAC-Name |
[3-(4-bromophenoxy)-4-oxochromen-7-yl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C25H26BrNO7/c1-14(2)21(27-24(30)34-25(3,4)5)23(29)33-17-10-11-18-19(12-17)31-13-20(22(18)28)32-16-8-6-15(26)7-9-16/h6-14,21H,1-5H3,(H,27,30)/t21-/m0/s1 |
InChI-Schlüssel |
DRCBMUIRXHBEDV-NRFANRHFSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


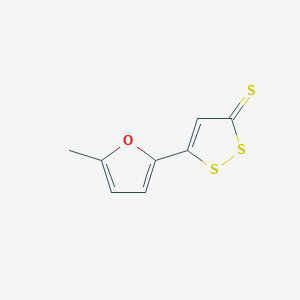

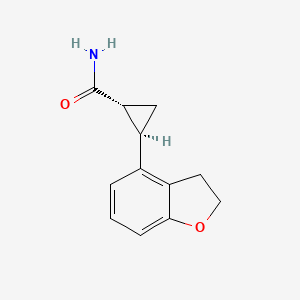
![2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12630381.png)
![6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B12630387.png)
![3-(4-Chlorophenyl)-1-hydroxy-4-[(4-methylphenyl)sulfanyl]butan-2-one](/img/structure/B12630394.png)
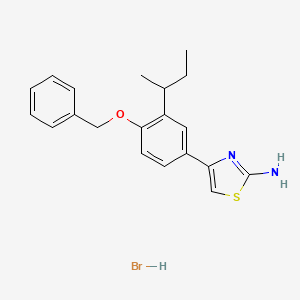
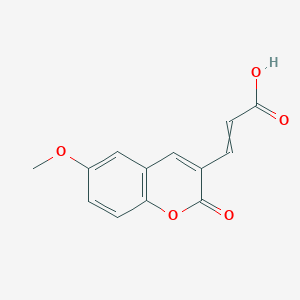
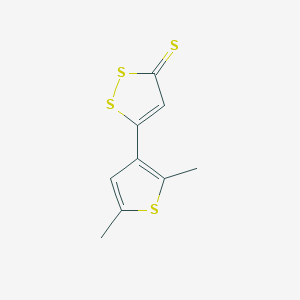

![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate](/img/structure/B12630424.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12630429.png)
![N-(11,12-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B12630447.png)
![2-[3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline](/img/structure/B12630468.png)
